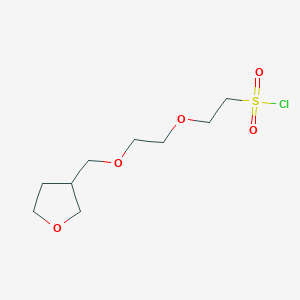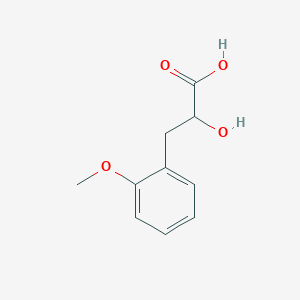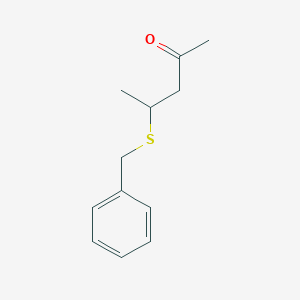![molecular formula C12H22N2 B13637148 [2-(Adamantan-1-yl)ethyl]hydrazine CAS No. 937650-37-8](/img/structure/B13637148.png)
[2-(Adamantan-1-yl)ethyl]hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(Adamantan-1-yl)ethyl]hydrazine is a chemical compound that features an adamantane moiety attached to an ethyl hydrazine group Adamantane is a diamondoid hydrocarbon known for its stability and unique three-dimensional structure, which imparts significant rigidity and bulk to the molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Adamantan-1-yl)ethyl]hydrazine typically involves the reaction of adamantane derivatives with hydrazine or its derivatives. One common method includes the alkylation of adamantane with ethyl bromide, followed by the reaction with hydrazine hydrate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions, such as temperature and pressure, would be carefully controlled to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
[2-(Adamantan-1-yl)ethyl]hydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can lead to the formation of simpler hydrazine derivatives.
Substitution: The hydrazine group can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield adamantane-based ketones or alcohols, while substitution reactions can produce a variety of functionalized adamantane derivatives.
Scientific Research Applications
Chemistry
In chemistry, [2-(Adamantan-1-yl)ethyl]hydrazine is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In the field of biology and medicine, this compound has been explored for its potential as a pharmacophore. The adamantane moiety is known for its ability to enhance the stability and bioavailability of drugs, making this compound a candidate for the development of new therapeutic agents.
Industry
Industrially, this compound can be used in the production of advanced materials, such as polymers and coatings, that benefit from the rigidity and stability imparted by the adamantane structure.
Mechanism of Action
The mechanism of action of [2-(Adamantan-1-yl)ethyl]hydrazine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets through hydrogen bonding, hydrophobic interactions, and other non-covalent forces. The adamantane moiety can enhance the binding affinity and specificity of the compound for its target, while the hydrazine group can participate in various biochemical reactions.
Comparison with Similar Compounds
Similar Compounds
1-Adamantylamine: Similar in structure but with an amine group instead of a hydrazine group.
2-(Adamantan-1-yl)ethanol: Features an alcohol group instead of a hydrazine group.
Adamantane-1-carboxylic acid: Contains a carboxylic acid group attached to the adamantane moiety.
Uniqueness
[2-(Adamantan-1-yl)ethyl]hydrazine is unique due to the presence of both the adamantane and hydrazine functionalities. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a versatile compound for various applications.
Properties
CAS No. |
937650-37-8 |
|---|---|
Molecular Formula |
C12H22N2 |
Molecular Weight |
194.32 g/mol |
IUPAC Name |
2-(1-adamantyl)ethylhydrazine |
InChI |
InChI=1S/C12H22N2/c13-14-2-1-12-6-9-3-10(7-12)5-11(4-9)8-12/h9-11,14H,1-8,13H2 |
InChI Key |
DUCSBHMQZWKCDF-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CCNN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


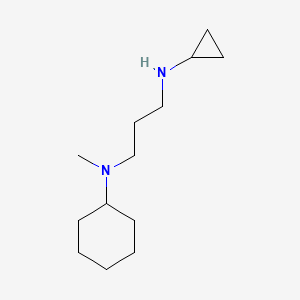
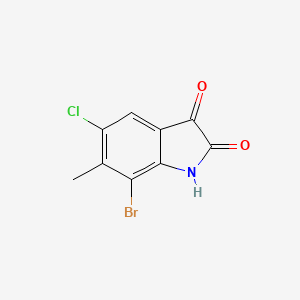
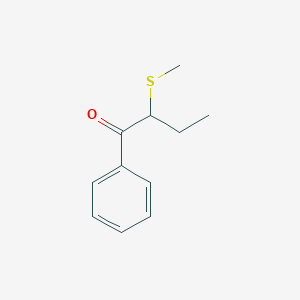
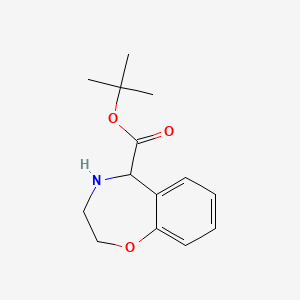
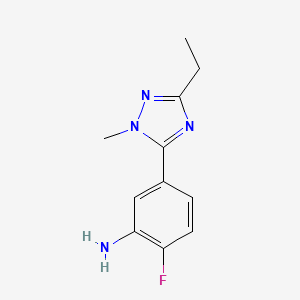
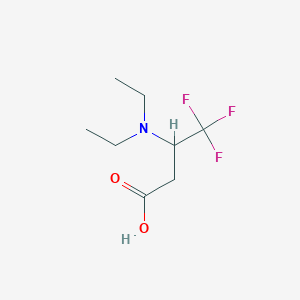
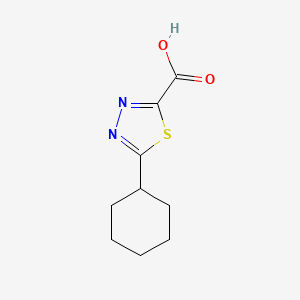
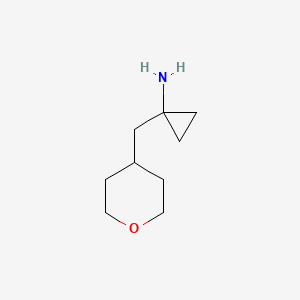
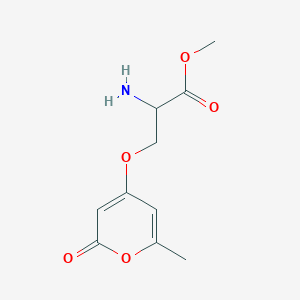
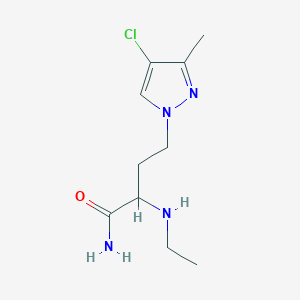
![bis[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyl] [(2S)-oxiran-2-ylmethyl]phosphonate](/img/structure/B13637122.png)
